4'-hydroxy-1-methyl-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
Description
The compound 4'-hydroxy-1-methyl-3'-[(5-methylfuran-2-yl)carbonyl]-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione features a spiro[indole-3,2'-pyrrole] core with three critical substituents:
- A hydroxy group at the 4'-position, contributing to hydrogen-bonding capabilities.
Properties
Molecular Formula |
C25H27N3O6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3'-hydroxy-1-methyl-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C25H27N3O6/c1-16-8-9-19(34-16)21(29)20-22(30)23(31)28(11-5-10-27-12-14-33-15-13-27)25(20)17-6-3-4-7-18(17)26(2)24(25)32/h3-4,6-9,30H,5,10-15H2,1-2H3 |
InChI Key |
FKCWFVMXFQMODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCCN5CCOCC5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-1-methyl-3’-[(5-methylfuran-2-yl)carbonyl]-1’-[3-(morpholin-4-yl)propyl]spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spiro compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, this compound can be used to study the interactions between different biomolecules. Its indole and pyrrole rings are known to interact with various proteins and enzymes, making it a useful tool for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spiro structure can impart stability and rigidity to polymers and other materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with various molecular targets. The indole and pyrrole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The morpholine ring can also interact with biological membranes, affecting their properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key analogs and their properties:
*LogP (lipophilicity) and TPSA (topological polar surface area) estimated using analogs from .
Key Observations:
- Morpholinylpropyl vs. Chloro/Fluorophenyl Groups: The target’s morpholinylpropyl substituent likely increases TPSA (~100 Ų vs.
- Furan Carbonyl vs. Benzoyl/Nitro Groups : The 5-methylfuran-2-yl carbonyl may confer distinct metabolic stability compared to benzoyl (29, 36) or nitro (4h) groups. Furans are prone to oxidative metabolism, as suggested by glutathione (GSH) conjugation studies in structurally similar compounds .
- Hydroxy Group : The 4'-OH aligns with drug-like features, supporting hydrogen bonding with targets, as seen in hydroxypropyl-containing analog 29 .
Drug-Likeness and ADME Profiles
- Lipinski’s Rule Compliance: The target compound is predicted to comply with Lipinski’s rules (molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10), similar to spirooxindole-pyrrolines (4h) .
- Metabolic Stability : The morpholinylpropyl group may reduce cytochrome P450-mediated metabolism compared to allyl (36) or nitro (4h) substituents, though the furan moiety could increase GSH-mediated clearance .
- Synthia Accessibility : The spiro core’s synthesis likely parallels methods for spirooxindole-pyrrolines (e.g., reflux with sarcosine/isatin) but requires specialized coupling for the morpholinylpropyl and furan groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
